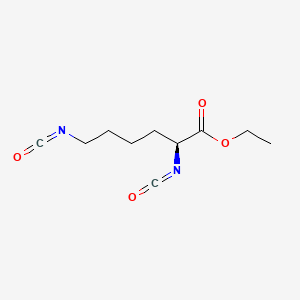

(S)-Ethyl 2,6-diisocyanatohexanoate

Descripción general

Descripción

(S)-Ethyl 2,6-diisocyanatohexanoate is a chemical compound with the molecular formula C10H14N2O4This compound is notable for its applications in the biomedical sector, particularly in the production of polyurethane substances used in drug release mechanisms and tissue regeneration endeavors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment to ensure the correct stereochemistry and yield of the desired product .

Industrial Production Methods

Industrial production of (S)-Ethyl 2,6-diisocyanatohexanoate involves large-scale synthesis under stringent quality control measures. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Ethyl 2,6-diisocyanatohexanoate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

Reduction: Reduction reactions can modify the isocyanate groups, potentially leading to the formation of amines.

Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, amines, ureas, and carbamates. These products have diverse applications in various fields, including materials science and pharmaceuticals .

Aplicaciones Científicas De Investigación

Biomedical Applications

(S)-Ethyl 2,6-diisocyanatohexanoate is primarily utilized in the biomedical sector for the development of biomaterials. Its applications include:

- Polyurethane Production : The compound is a precursor for polyurethanes used in drug delivery systems. These systems can control the release of therapeutic agents, enhancing their efficacy and reducing side effects .

- Tissue Engineering : It plays a crucial role in creating scaffolds for tissue regeneration. The reactivity of isocyanate groups facilitates the formation of stable bonds with biological tissues, promoting integration and healing.

Material Science

In material science, this compound is employed to synthesize advanced materials:

- Coatings and Adhesives : Its reactive nature allows it to be used in producing durable coatings and adhesives that require strong bonding properties .

- Polymer Synthesis : The compound serves as an important building block for synthesizing various polymers, including elastomers and thermoplastics, which are critical in numerous industrial applications .

Case Study 1: Drug Delivery Systems

A study demonstrated the use of this compound in creating a polyurethane matrix for drug delivery. The system showed controlled release characteristics for anti-cancer drugs, indicating its potential for improving therapeutic outcomes in oncology.

Case Study 2: Tissue Regeneration

Research focused on using this compound to develop scaffolds for cartilage tissue engineering. The scaffolds exhibited favorable mechanical properties and biocompatibility, leading to enhanced cell proliferation and differentiation in vitro .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biomedical | Drug delivery systems | Controlled release of therapeutic agents |

| Tissue engineering | Enhanced integration with biological tissues | |

| Material Science | Synthesis of polyurethanes | Durable products with strong bonding |

| Production of coatings and adhesives | High-performance materials |

Mecanismo De Acción

The mechanism of action of (S)-Ethyl 2,6-diisocyanatohexanoate involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is harnessed in various applications, including the formation of polyurethanes and other polymers. The molecular targets and pathways involved include the interaction with functional groups in biomolecules, leading to the formation of stable covalent bonds .

Comparación Con Compuestos Similares

Similar Compounds

L-Lysine diisocyanate methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.

Hexamethylene diisocyanate: A simpler diisocyanate with a straight-chain structure.

Toluene diisocyanate: An aromatic diisocyanate with different reactivity and applications.

Uniqueness

(S)-Ethyl 2,6-diisocyanatohexanoate is unique due to its chiral center and the presence of both isocyanate and ester functional groups. This combination allows for specific interactions in biological systems and the formation of specialized materials with tailored properties .

Actividad Biológica

(S)-Ethyl 2,6-diisocyanatohexanoate, a chiral compound with the CAS number 45172-15-4, is notable for its potential applications in the synthesis of various polymers and its biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two isocyanate groups attached to a hexanoate chain. Its chemical formula is , and it exhibits significant chiral properties due to the presence of stereogenic centers. The compound's chirality can influence its biological activity, as different enantiomers may exhibit varied pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves the reaction of L-lysine derivatives with phosgene or triphosgene. A notable method includes:

- Starting Materials : L-lysine ethyl ester and phosgene.

- Reaction Conditions : The reaction is performed under controlled conditions to prevent the formation of unwanted by-products.

- Yield and Purity : The product is purified through distillation or chromatography to achieve high purity levels necessary for biological testing.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interactions with biological macromolecules and potential therapeutic applications.

Polymer Formation and Biocompatibility

One significant area of research involves the use of this compound in synthesizing biocompatible polyurethane networks. These polymers are evaluated for their mechanical properties and biocompatibility in medical applications, such as drug delivery systems and tissue engineering scaffolds .

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | High |

| Elongation at Break | Moderate |

| Biodegradability | Yes |

| Cytotoxicity | Low |

Toxicological Studies

Toxicological assessments indicate that while this compound exhibits low cytotoxicity in vitro, further studies are required to evaluate its long-term effects in vivo. Research has shown that the compound can induce cellular stress responses at higher concentrations but remains within safe limits for therapeutic uses .

Case Studies

Several case studies highlight the compound's applications in biomedical fields:

- Case Study on Polyurethane Scaffolds : A study demonstrated that scaffolds made from this compound supported cell adhesion and proliferation when tested with fibroblasts. The scaffolds showed promise for soft tissue repair applications .

- Drug Delivery Systems : Research explored the use of this compound in formulating nanoparticles for targeted drug delivery. The nanoparticles exhibited controlled release profiles and enhanced solubility compared to traditional formulations .

- Chirality and Biological Activity : Investigations into the enantiomers of this compound revealed significant differences in bioactivity, underscoring the importance of chirality in drug design .

Propiedades

IUPAC Name |

ethyl (2S)-2,6-diisocyanatohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-2-16-10(15)9(12-8-14)5-3-4-6-11-7-13/h9H,2-6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWTZHMYJZZIGC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCN=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCCN=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70849660 | |

| Record name | Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45172-15-4 | |

| Record name | Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (S)-2,6-diisocyanatohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular structure of (S)-Ethyl 2,6-diisocyanatohexanoate?

A1: this compound is a diisocyanate molecule featuring two reactive isocyanate (-N=C=O) groups attached to a hexanoate backbone derived from L-lysine.

Q2: How does LDI react in the formation of polyurethanes?

A2: LDI's isocyanate groups readily react with hydroxyl (-OH) groups present in polyols. This reaction forms urethane linkages, the backbone of polyurethane polymers. [, , , , , , , , , , , ]

Q3: What are the key advantages of using LDI in polyurethane synthesis?

A3: LDI offers several advantages:

- Biodegradability: LDI-based polyurethanes exhibit promising biodegradability, making them suitable for applications like biomedical implants and drug delivery systems. [, , , , , , , , , , ]

- Biocompatibility: LDI is considered relatively non-toxic, contributing to the biocompatibility of the resulting polymers. [, , , , , ]

- Tunable Properties: By adjusting the type and ratio of co-monomers used with LDI, researchers can fine-tune the mechanical properties, hydrophilicity, and degradation rates of the resulting polyurethanes. [, , , , , , , , , , , ]

Q4: How does the incorporation of LDI influence the properties of polyurethanes?

A4: LDI's asymmetrical structure can lead to variations in the hard segment content and distribution within the polyurethane network. This directly impacts the polymer's thermal properties, mechanical strength, and degradation behavior. [, , , , ] For example, incorporating a urea-containing diamine chain extender alongside LDI can improve phase separation and enhance the mechanical properties of the resulting polyurethanes. []

Q5: What applications benefit from LDI's unique properties?

A5: LDI-based polyurethanes show promise in various applications, including:

- Biomedical Implants: The biodegradability and biocompatibility of LDI-based polyurethanes make them suitable for use in temporary orthopedic implants, scaffolds for tissue engineering, and drug delivery systems. [, , , , , , ]

- Sustainable Materials: The use of LDI, derived from renewable resources, aligns with the growing demand for sustainable and environmentally friendly polymer materials. [, , , ]

Q6: What factors affect the degradation rate of LDI-based polyurethanes?

A6: Degradation rate is influenced by:

- Hard Segment Content: Polyurethanes with higher hard segment content tend to degrade slower. [, ]

- Hydrophilicity: The presence of hydrophilic components, like polyethylene glycol, can increase water uptake and accelerate degradation. [, , ]

- Environmental Conditions: Factors like pH and enzymatic activity play a significant role in the degradation process. [, ]

Q7: How can the mechanical properties of LDI-based polyurethanes be tuned?

A7: Researchers can modify mechanical properties by:

- Hard Segment Content: Increasing the hard segment content generally leads to higher tensile strength and modulus. [, , , , ]

- Chain Extender Type: Using urea-containing diamine chain extenders alongside LDI can significantly enhance mechanical strength. []

- Soft Segment Choice: The type of polyol used as the soft segment influences flexibility and elasticity. [, , , ]

Q8: Can LDI be used to synthesize water-borne polyurethane dispersions?

A8: Yes, LDI has been explored in the synthesis of water-borne polyurethane dispersions (PUDs). Understanding the reactivity and regio-selectivity of LDI with other co-monomers is crucial for controlling the properties of these PUDs. []

Q9: What is the current understanding of LDI's biocompatibility?

A9: While LDI is considered relatively non-toxic, further research is crucial to comprehensively assess its biocompatibility, particularly for long-term applications. In vitro and in vivo studies are necessary to evaluate potential inflammatory responses and degradation product toxicity. [, , , , , ]

Q10: What are the future research directions for LDI and LDI-based materials?

A10: Future research is likely to focus on:

- Comprehensive Biocompatibility Evaluation: Long-term in vivo studies are needed to thoroughly assess the safety profile of LDI-based materials, particularly for applications like implantable devices. [, , , , , ]

- Tailoring Degradation Rates: Developing strategies to precisely control the degradation rate of LDI-based polyurethanes is crucial for specific applications like drug delivery. [, ]

- Exploring New Applications: Investigating the potential of LDI in novel areas beyond biomedical applications, such as sustainable packaging, is an exciting avenue for future research. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.